Methyl 2-methylidene-4-sulfanylbutanoate
Description
Methyl 2-methylidene-4-sulfanylbutanoate (C₆H₈O₂S) is an organosulfur compound featuring a methyl ester backbone, a reactive methylidene group (CH₂=C) at position 2, and a sulfanyl (thiol, -SH) group at position 4. This unique combination of functional groups confers distinct chemical reactivity and physical properties.
Properties
CAS No. |
61541-21-7 |
|---|---|
Molecular Formula |
C6H10O2S |
Molecular Weight |
146.21 g/mol |
IUPAC Name |
methyl 2-methylidene-4-sulfanylbutanoate |
InChI |
InChI=1S/C6H10O2S/c1-5(3-4-9)6(7)8-2/h9H,1,3-4H2,2H3 |
InChI Key |
RAFHCDUOTRMLLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methylidene-4-sulfanylbutanoate typically involves the esterification of 2-methylidene-4-sulfanylbutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can significantly improve the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-methylidene-4-sulfanylbutanoate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the methylidene group, converting it into a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiolates or amines can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methylidene-4-sulfanylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methylidene-4-sulfanylbutanoate involves its interaction with various molecular targets. The sulfanyl group can form strong bonds with metal ions, making it useful in coordination chemistry. The methylidene group can participate in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Functional Group Analysis
- Methyl Acrylate (CH₂=CHCOOCH₃): Shares the methyl ester and α,β-unsaturated carbonyl system but lacks the sulfanyl group. The absence of -SH reduces its nucleophilicity and hydrogen-bonding capacity compared to Methyl 2-methylidene-4-sulfanylbutanoate .
- Methyl Thioglycolate (HSCH₂COOCH₃) : Contains a sulfanyl group but lacks the methylidene functionality. Its reactivity is dominated by thiol-disulfide exchange, whereas the user’s compound combines thiol reactivity with conjugated double-bond chemistry .
- Methyl Salicylate (C₆H₄(OH)COOCH₃): An aromatic ester with a phenolic -OH group. While both compounds are esters, Methyl salicylate’s aromaticity and phenolic group contrast sharply with the aliphatic, thiol-containing structure of the target compound .
Physical and Chemical Properties
The table below synthesizes data from methyl ester analogs and volatile organic compounds (VOCs) to infer properties of this compound:
Key Observations :
- The sulfanyl group increases boiling point relative to methyl acrylate due to hydrogen bonding, but aromaticity in methyl salicylate further elevates boiling points .
- Thiol-containing esters like this compound exhibit lower water solubility compared to hydroxylated analogs (e.g., methyl salicylate) due to reduced polarity .
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